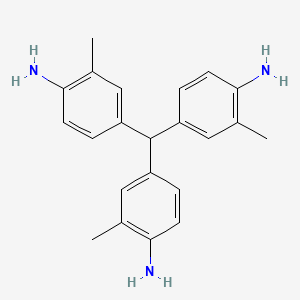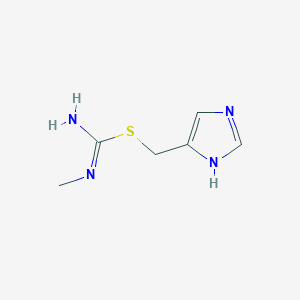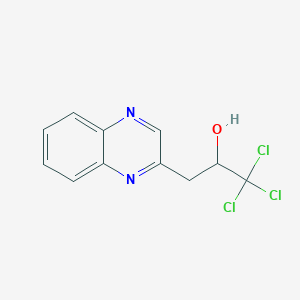
1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol is a chemical compound with the molecular formula C12H10Cl3NO It is known for its unique structure, which includes a quinoxaline ring and a trichloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol typically involves the reaction of quinoxaline derivatives with trichloromethyl reagents. One common method includes the reaction of quinoxaline with trichloroacetaldehyde under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The trichloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid, while reduction can produce 1,1-dichloro-3-quinoxalin-2-ylpropan-2-ol.
Applications De Recherche Scientifique
1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2-propanol: Lacks the quinoxaline ring, making it less complex and potentially less biologically active.
Quinoxaline-2-carboxylic acid: Contains a carboxyl group instead of the trichloromethyl group, leading to different chemical properties and reactivity.
Uniqueness
1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol is unique due to the presence of both the quinoxaline ring and the trichloromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1500-98-7 |
|---|---|
Formule moléculaire |
C11H9Cl3N2O |
Poids moléculaire |
291.6 g/mol |
Nom IUPAC |
1,1,1-trichloro-3-quinoxalin-2-ylpropan-2-ol |
InChI |
InChI=1S/C11H9Cl3N2O/c12-11(13,14)10(17)5-7-6-15-8-3-1-2-4-9(8)16-7/h1-4,6,10,17H,5H2 |
Clé InChI |
VTFZZTFUGRFXHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)CC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



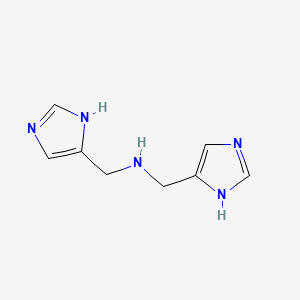
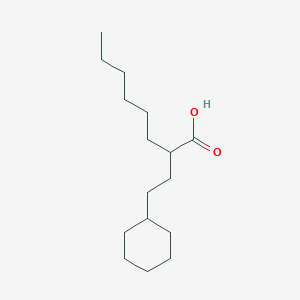


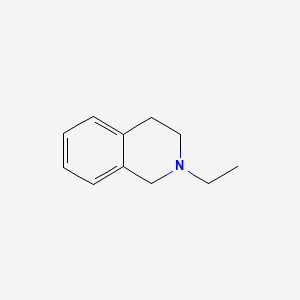
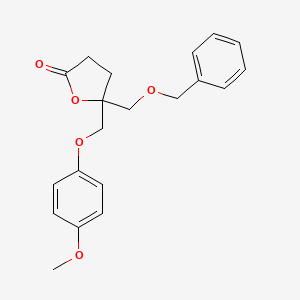
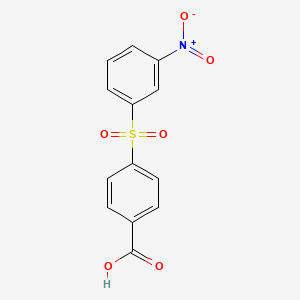

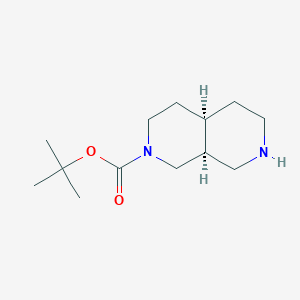

![N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide](/img/structure/B12814451.png)
